![molecular formula C19H18FN7O2 B2714341 2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2180010-40-4](/img/structure/B2714341.png)
2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a benzoxazole, a piperidine, a triazole, and a pyridazine . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzoxazole and pyridazine rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitrogen in the triazole and pyridazine rings could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the atoms and the functional groups. Factors such as polarity, solubility, and stability could be influenced by the presence of the various heterocyclic rings and the fluorine atom .科学的研究の応用
Medicinal Chemistry and Drug Development
Antimicrobial Agents: The compound’s unique structure suggests potential antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .
Anticancer Properties: Given its heterocyclic structure, this compound might exhibit anticancer properties. Scientists have investigated its effects on cancer cell lines, focusing on cell proliferation inhibition, apoptosis induction, and cell cycle arrest. However, more research is necessary to validate its efficacy and safety .
Computational Chemistry and QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR): Researchers have employed QSAR modeling to correlate physicochemical properties of this compound with its biological activity. By analyzing its molecular features, they aim to predict its behavior in various biological contexts. Such studies aid in drug design and optimization .
Molecular Modeling and Docking Studies
Target-Specific Binding: Molecular modeling studies have explored the binding interactions of this compound with specific protein targets. These investigations provide insights into its potential as a drug candidate. Docking simulations help identify binding sites and predict binding affinities .
Organic Synthesis and Chemical Reactions
Facile Synthetic Routes: Chemists have developed straightforward synthetic routes to prepare derivatives of this compound. By modifying substituents, they can fine-tune its properties for specific applications. These synthetic methods offer efficient access to diverse analogs .
将来の方向性
作用機序
The compound contains a benzoxazole ring, which is found in many biologically active compounds . Benzoxazole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The compound also contains a 1,2,4-triazole ring, which is another common feature in many pharmacologically active compounds . 1,2,4-Triazole derivatives have been found to exhibit various biological activities as well .
特性
IUPAC Name |
2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2/c20-14-1-2-16-15(9-14)23-19(29-16)25-7-5-13(6-8-25)10-26-18(28)4-3-17(24-26)27-12-21-11-22-27/h1-4,9,11-13H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZGGLYWJBJICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC5=C(O4)C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2714258.png)
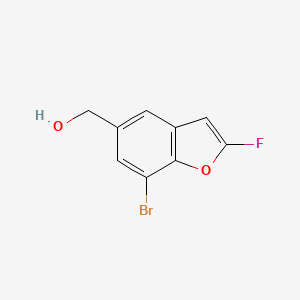
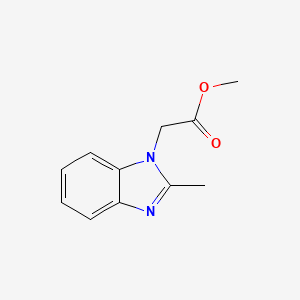
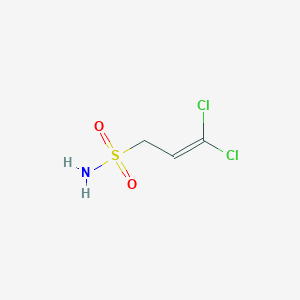
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)
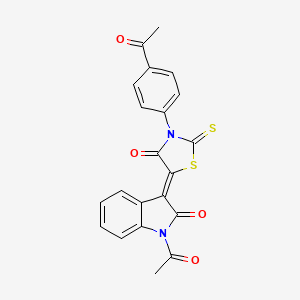
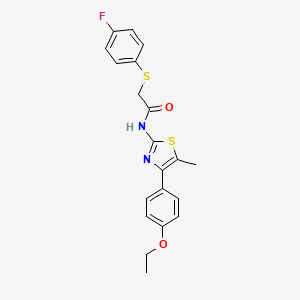

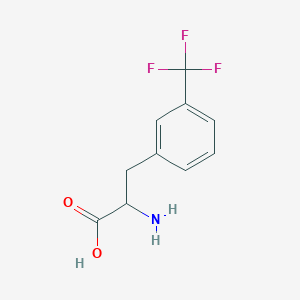
![4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714274.png)
![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)

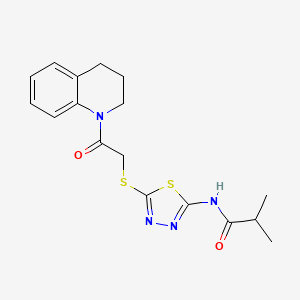
![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)